molecular formula C8H9NO3 B1314011 Methyl 3-amino-5-hydroxybenzoate CAS No. 67973-80-2

Methyl 3-amino-5-hydroxybenzoate

Cat. No.: B1314011
CAS No.: 67973-80-2
M. Wt: 167.16 g/mol
InChI Key: DMNGQQIFOZYIRA-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-hydroxybenzoate (MAHB) (CAS: 67973-80-2) is a methyl ester derivative of 3-amino-5-hydroxybenzoic acid. Its molecular formula is C₈H₉NO₃, with a molecular weight of 167.16 g/mol . Structurally, it features an amino group (-NH₂) at position 3 and a hydroxyl group (-OH) at position 5 on the benzene ring, with a methyl ester (-COOCH₃) at position 1 (Figure 1).

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-amino-5-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-5-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion .

Industrial Production Methods: Industrial production of this compound often employs similar esterification techniques but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as recrystallization or distillation are used to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-5-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antiviral Activity

One of the most significant applications of methyl 3-amino-5-hydroxybenzoate is its potential use in antiviral therapies, particularly against retroviral infections such as HIV. A study indicated that derivatives of 3-amino-4-hydroxybenzoic acid, closely related to this compound, demonstrated efficacy in treating retroviral infections. The compound was shown to inactivate HIV cultivated in human lymphocytes at concentrations as low as 0.5 mg/L without adversely affecting the lymphocytes themselves .

Antitumor Activity

This compound has been investigated for its antitumor properties. In various studies, it has been utilized as a precursor in the biosynthesis of polyketide natural products, which are known for their anticancer activities. For instance, it plays a role in the production of ansamycin polyketide precursors through engineered strains of Escherichia coli, enhancing the yield of compounds with potential antitumor effects .

Biosynthesis of Natural Products

The compound is utilized in the biosynthetic pathways of various natural products. Research has shown that it can serve as a building block for the synthesis of complex molecules such as trienomycin A, which has demonstrated significant antibacterial properties . The incorporation of this compound into microbial fermentation processes has been explored to enhance the production efficiency of these valuable compounds.

Cell Culture and Modification

In cell biology, this compound is used for cell culture and modification applications. Its chemical structure allows it to interact with cellular components, making it a useful reagent for studying cellular responses and mechanisms .

Summary Table of Applications

Application Description References
Antiviral ActivityPotential treatment for retroviral infections like HIV; effective at low concentrations.
Antitumor ActivityPrecursor for polyketide natural products with anticancer properties.
BiosynthesisUsed in engineered strains to produce complex natural products like trienomycin A.
Cell CultureReagent for modifying cellular responses in research applications.
SafetyCauses skin and eye irritation; generally safe when handled correctly.

Case Studies

  • HIV Treatment Study : In clinical assessments involving patients with HIV, treatment regimens incorporating derivatives of methyl 3-amino-4-hydroxybenzoic acid showed significant improvements in health markers such as weight gain and reduction in opportunistic infections .
  • Polyketide Production : Research on Escherichia coli demonstrated that incorporating this compound into fermentation processes increased the yield of ansamycin polyketides significantly compared to traditional methods .

Mechanism of Action

The mechanism of action of methyl 3-amino-5-hydroxybenzoate involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. This compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Key Properties:

  • Physical State : White crystalline solid .
  • Melting Point : 124.5–125.5°C .
  • Safety : Harmful by inhalation, skin contact, or ingestion .

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Effects

The biological and chemical properties of MAHB are influenced by substituent positions and functional groups. Below is a comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituents (Position) Molecular Formula Key Features Applications
Methyl 3-amino-5-hydroxybenzoate 67973-80-2 -NH₂ (3), -OH (5) C₈H₉NO₃ mC7N core for ansamycins; methyl ester enhances lipophilicity Antibiotic (rifamycin, ansamitocin) biosynthesis
Methyl 3-amino-4-hydroxybenzoate 536-25-4 -NH₂ (3), -OH (4) C₈H₉NO₃ Hydroxyl at position 4 alters electronic properties Synthesis of benzoxazole derivatives for pharmacological studies
Methyl 3-amino-5-nitrobenzoate N/A -NH₂ (3), -NO₂ (5) C₈H₈N₂O₄ Nitro group (-NO₂) is electron-withdrawing; higher reactivity Intermediate in explosives or dye synthesis
3-Amino-5-hydroxybenzoic acid 76045-71-1 -NH₂ (3), -OH (5) C₇H₇NO₃ Free carboxylic acid; higher polarity Metabolite in congestive heart failure (CHF) patients
Methyl 3-amino-5-cyanobenzoate 199536-01-1 -NH₂ (3), -CN (5) C₉H₈N₂O₂ Cyano group (-CN) enables click chemistry or tetrazole formation Pharmaceutical intermediate

Physicochemical Properties

  • Solubility: MAHB’s methyl ester group improves lipophilicity compared to the parent acid (3-amino-5-hydroxybenzoic acid), which is more polar and water-soluble .
  • Reactivity: The hydroxyl group in MAHB participates in hydrogen bonding, critical for enzyme interactions in ansamycin biosynthesis . In contrast, the nitro group in methyl 3-amino-5-nitrobenzoate enhances electrophilic substitution reactions . The methoxy group in methyl 3-amino-4-methoxybenzoate (CAS: 24812-90-6) is less acidic than hydroxyl, altering electronic effects in aromatic systems .

Research Findings and Enzymatic Pathways

  • MAHB in Ansamycin Biosynthesis: The gene cluster asm8 in Actinosynnema pretiosum regulates MAHB production, directly influencing ansamitocin yields .
  • Enzyme Specificity: 3-Amino-5-hydroxybenzoate synthase (EC 4.2.1.144) is pyridoxal phosphate-dependent and unique to bacterial antibiotic pathways .
  • Comparative Toxicity: MAHB’s safety profile contrasts with methyl 3-amino-5-nitrobenzoate, where the nitro group may confer additional mutagenic risks .

Biological Activity

Methyl 3-amino-5-hydroxybenzoate, also known as this compound or AHBA methyl ester, is a compound with significant biological activity. This article explores its biosynthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Biosynthesis

This compound (C8H9NO3) is derived from 3-amino-5-hydroxybenzoic acid (AHBA), which is a precursor for various antibiotics, including rifamycins. The biosynthetic pathway involves the aminoshikimate pathway, where specific enzymes catalyze the conversion of shikimic acid derivatives into AHBA. Notably, the enzyme AHBA synthase plays a crucial role in this process by facilitating the aromatization of aminoDHS, leading to the formation of AHBA and its derivatives .

Biological Activities

1. Antimicrobial Properties
this compound exhibits antimicrobial activity, particularly against Gram-positive bacteria. Its role as a precursor in the biosynthesis of ansamycin antibiotics suggests that it may enhance the efficacy of these compounds in treating bacterial infections .

2. Antitumor Activity
Recent studies have indicated that derivatives of AHBA possess antitumor properties. For instance, compounds derived from 3-amino-4-hydroxybenzoate have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The mechanisms involve the modulation of apoptotic pathways and the activation of caspases .

3. Anti-inflammatory Effects
this compound has also been investigated for its anti-inflammatory potential. It may inhibit pro-inflammatory cytokines and pathways such as NF-κB, contributing to its therapeutic effects in inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis in cancer cells
Anti-inflammatoryInhibition of IL-6 signaling

Case Study: Antitumor Mechanisms

In a study examining the effects of AHBA derivatives on prostate cancer cells (LNCaP), treatment with a specific derivative induced apoptosis through cytochrome C release and caspase activation. This highlights the potential of this compound as a chemotherapeutic agent for hormone-sensitive cancers .

Properties

IUPAC Name

methyl 3-amino-5-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNGQQIFOZYIRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70498278
Record name Methyl 3-amino-5-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67973-80-2
Record name Methyl 3-amino-5-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 3-AMINO-5-HYDROXYBENZOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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